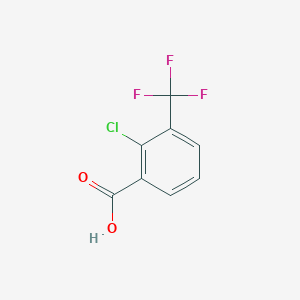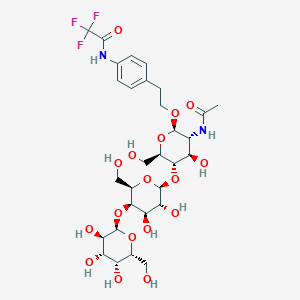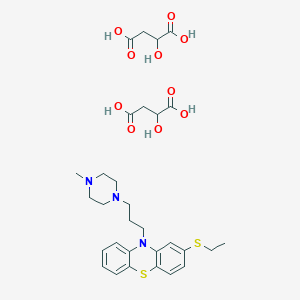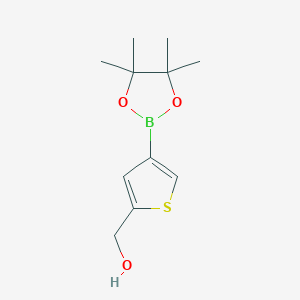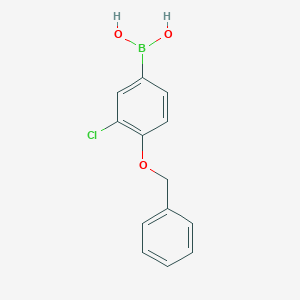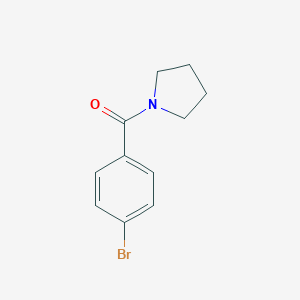
(4-Bromophenyl)(Pyrrolidin-1-yl)methanon
Übersicht
Beschreibung
(4-Bromophenyl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromophenyl)(pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromophenyl)(pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
Diese Verbindung wird als Spezialprodukt für Anwendungen in der Proteomik-Forschung erwähnt . Die Proteomik befasst sich mit der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Dieses Gebiet ist entscheidend für das Verständnis von Krankheitsmechanismen, die Identifizierung potenzieller neuer Medikamentenziele und die Entdeckung von Biomarkern.
Computerchemie
Es wird auch darauf hingewiesen, dass Programme wie Amber, GROMACS, Avogadro, Pymol, Chimera, Blender und VMD beeindruckende Simulationsvisualisierungen mit Daten in Bezug auf diese Verbindung erstellen können . Diese Tools sind in der Computerchemie für die Molekülmodellierung unerlässlich, was zum Verständnis von Wechselwirkungen auf molekularer Ebene beiträgt und bei der Medikamentenentwicklung helfen kann.
Arzneimittelforschung
Indolderivate, zu denen möglicherweise auch Strukturen ähnlich (4-Bromophenyl)(Pyrrolidin-1-yl)methanon gehören, wurden für ihr Potenzial als Anti-HIV-Mittel gemeldet . Zusätzlich werden Pyrrolidinderivate in der Arzneimittelforschung für ihre Vielseitigkeit als Gerüst für neuartige Therapeutika untersucht .
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to interact with various enzymes and receptors
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The bromophenyl group could potentially interact with aromatic residues in the target protein, while the pyrrolidin-1-yl group could form hydrogen bonds with polar residues .
Biochemical Pathways
Compounds with similar structures have been reported to influence various cellular processes, including signal transduction, cell proliferation, and apoptosis
Pharmacokinetics
The compound’s molecular weight (25413 g/mol) and its lipophilic nature suggest that it may have good membrane permeability, which could potentially enhance its bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antiproliferative, antimalarial, and antileishmanial effects
Action Environment
The action of (4-Bromophenyl)(pyrrolidin-1-yl)methanone may be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For instance, the compound’s stability and efficacy could potentially be affected by changes in temperature or pH . Additionally, the presence of other molecules could influence the compound’s binding to its targets, thereby affecting its activity .
Eigenschaften
IUPAC Name |
(4-bromophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTDUODOHGNXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356111 | |
| Record name | (4-Bromophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5543-27-1 | |
| Record name | (4-Bromophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


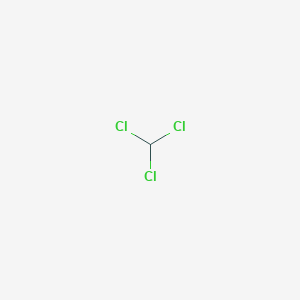

![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)
